Pyraflufen-ethyl

概要

説明

Pyraflufen-ethyl is a chemical compound widely used as a herbicide to control broad-leaved weeds and grasses in various crops. It is an ethyl ester resulting from the formal condensation of the carboxy group of pyraflufen with ethanol. This compound is known for its effectiveness in agricultural applications, particularly in crops like wheat, barley, and triticale .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyraflufen-ethyl involves several steps, starting with glyoxylic acid as the initial raw material. The process includes oxime formation, [3+2] cyclization, sodium methyl mercaptide substitution, oxidation, reduction, and substitution butt joint with a pyrazole intermediate, followed by thioether oxidation . The reaction conditions typically involve the use of dichloromethane and chlorosulfonic acid at room temperature, with careful control of reaction times and temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to manage the complex sequence of reactions. The final product is purified using techniques such as liquid chromatography to ensure it meets the required standards for agricultural use .

化学反応の分析

Types of Reactions

Pyraflufen-ethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its oxidized form, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound to its reduced form, typically using reagents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the herbicidal properties of the parent compound but may exhibit different levels of activity and selectivity .

科学的研究の応用

Crop Use

- Cereals : Pyraflufen-ethyl has shown excellent selectivity in cereal crops like wheat and barley while effectively controlling a wide range of broadleaf weeds such as Galium aparine and Veronica persica at application rates of 3–6 g/ha .

- Hops and Tree Nuts : Recent trials have expanded its use to hops and various tree nuts, where it is applied pre-emergence or as a desiccant post-harvest .

- Vegetable Crops : It is also proposed for use in tuberous vegetables and small vine fruits, with specific application protocols depending on the crop type .

Non-Crop Use

This compound is registered for use in non-crop areas such as:

- Residential lawns

- Golf courses

- Athletic fields

- Parks and cemeteries

These applications focus on broadleaf weed control, allowing for both spot treatments and broadcast applications using low-pressure sprayers .

Efficacy Against Resistant Weeds

A significant study evaluated the effectiveness of this compound against glyphosate-resistant Conyza canadensis (horseweed). The results indicated that this compound, when combined with florasulam, provided superior control over glyphosate alone, highlighting its role in managing herbicide-resistant weed populations .

Environmental Impact Assessment

An extensive risk assessment conducted by the EPA analyzed human health risks associated with this compound use. The study concluded that exposure levels remained within acceptable limits under typical application scenarios, supporting its safety for both applicators and consumers .

Summary of Proposed Uses

The following table summarizes the proposed uses of this compound across different crops:

| Crop Type | Application Timing | Use Type | Rate (g/ha) |

|---|---|---|---|

| Cereals | Post-emergence | Broadleaf weed control | 3–6 |

| Hops | Pre-emergence | Desiccation | Variable |

| Tree Nuts | In-season | Broadleaf weed control | Variable |

| Tuberous Vegetables | Pre-plant | Burndown | Variable |

| Residential Lawns | Anytime | Spot treatment | Variable |

作用機序

Pyraflufen-ethyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the biosynthesis of chlorophyll, leading to the accumulation of protoporphyrin IX, which causes cell membrane disruption and ultimately plant death. The molecular targets and pathways involved in this mechanism are well-studied, making this compound a valuable tool in understanding herbicide action and resistance .

類似化合物との比較

Similar Compounds

Similar compounds to pyraflufen-ethyl include other PPO-inhibiting herbicides such as:

- Flumioxazin

- Oxyfluorfen

- Sulfentrazone

- Carfentrazone-ethyl

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which includes a difluoromethoxy group that enhances its herbicidal activity and selectivity. Additionally, this compound has been shown to be effective at lower application rates compared to some of its counterparts, making it a more environmentally friendly option for weed control .

生物活性

Pyraflufen-ethyl is a relatively new herbicide belonging to the phenylpyrazole class, primarily used for controlling a variety of broadleaf and grassy weeds in agricultural settings. This article explores its biological activity, including herbicidal efficacy, toxicological profile, and environmental impact, drawing from diverse scientific sources.

Herbicidal Activity

Mechanism of Action

this compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, resulting in oxidative damage and ultimately plant death. Its rapid action makes it effective against both pre-emergent and post-emergent weeds .

Efficacy Studies

Research indicates that this compound is effective at low application rates. A study published in Weed Technology demonstrated that it significantly reduced weed biomass when applied preplant or in combination with other herbicides like 2,4-D and metribuzin .

| Application Method | Weed Type | Efficacy (%) | Notes |

|---|---|---|---|

| Preplant | Broadleaf weeds | 85 | Effective at rates as low as 20 g/ha |

| Post-emergent | Grassy weeds | 90 | Best results when combined with other AIs |

Toxicological Profile

Acute and Chronic Toxicity

this compound exhibits low acute toxicity across various exposure routes (oral, dermal, inhalation). In laboratory studies, it was classified as a Category III acute toxicity agent for dermal exposure and Category IV for skin irritation . Chronic exposure studies indicated potential liver and kidney effects in rats at high doses, but no mutagenic or carcinogenic effects were observed in most animal models. However, an increase in liver tumors was noted in male mice, leading to its classification as a likely human carcinogen .

| Toxicity Endpoint | Finding | Study Type |

|---|---|---|

| Oral Toxicity | Low acute toxicity | Subchronic studies |

| Dermal Toxicity | Non-irritating | Skin irritation studies |

| Carcinogenic Potential | Likely human carcinogen | Long-term animal studies |

Environmental Impact

Ecotoxicology

this compound has been assessed for its environmental safety. It shows low toxicity to non-target organisms including fish, birds, and beneficial insects . Its rapid degradation in soil minimizes the risk of long-term environmental accumulation. The compound undergoes ester hydrolysis and N-demethylation, leading to metabolites that are less toxic than the parent compound .

Case Studies

-

Field Trials in Corn Production

A field trial conducted on corn crops demonstrated that this compound effectively controlled common weeds without significant adverse effects on crop yield. The study highlighted its compatibility with integrated pest management practices . -

Long-term Ecological Assessment

An ecological risk assessment indicated that this compound's use did not significantly affect local biodiversity. Monitoring of aquatic ecosystems showed no detrimental effects on fish populations after herbicide application .

特性

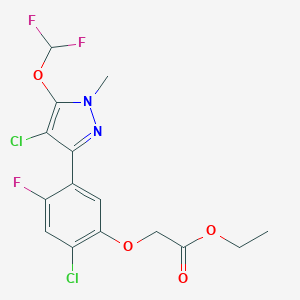

IUPAC Name |

ethyl 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2F3N2O4/c1-3-24-11(23)6-25-10-4-7(9(18)5-8(10)16)13-12(17)14(22(2)21-13)26-15(19)20/h4-5,15H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTZNLHMIGJTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)C2=NN(C(=C2Cl)OC(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034871 | |

| Record name | Pyraflufen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored or pale brown solid; [HSDB] | |

| Record name | Pyraflufen-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In xylene 41.7-43.5, acetone 167-182, methanol 7.39, ethyl acetate 105-111 (all in g/L, 20 °C), In water, 8.2X10-2 mg/L at 20 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.565 at 24 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.2X10-10 mm Hg (1.6X10-5 mPa) at 25 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, cream-colored powder, Pale brown, crystalline | |

CAS No. |

129630-19-9 | |

| Record name | Pyraflufen-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOC9Q2DLMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

126-127 °C | |

| Record name | PYRAFLUFEN-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。